4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one
CAS No.: 862244-18-6
Cat. No.: VC5291601
Molecular Formula: C21H21ClN2O2
Molecular Weight: 368.86
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 862244-18-6 |
|---|---|
| Molecular Formula | C21H21ClN2O2 |
| Molecular Weight | 368.86 |
| IUPAC Name | 4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]-6-methylchromen-2-one |
| Standard InChI | InChI=1S/C21H21ClN2O2/c1-15-5-6-20-19(11-15)16(12-21(25)26-20)14-23-7-9-24(10-8-23)18-4-2-3-17(22)13-18/h2-6,11-13H,7-10,14H2,1H3 |
| Standard InChI Key | VTJGWCODEMIOGE-UHFFFAOYSA-N |
| SMILES | CC1=CC2=C(C=C1)OC(=O)C=C2CN3CCN(CC3)C4=CC(=CC=C4)Cl |
Introduction
Key Structural Features:
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Chromen-2-one Core: Known for its fluorescence and biological activity.
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Piperazine Substitution: Enhances solubility and potential receptor binding.
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Chlorophenyl Group: Adds hydrophobicity and may influence pharmacokinetics.
Synthesis
The synthesis of 4-{[4-(3-chlorophenyl)piperazin-1-yl]methyl}-6-methyl-2H-chromen-2-one typically involves multi-step organic reactions. A general pathway includes:
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Preparation of Chromenone Derivative:
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Methylation of 4-hydroxycoumarin to introduce the methyl group at position 6.
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Functionalization with Piperazine:
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Reaction of the chromenone derivative with a chloromethylene intermediate to introduce the piperazine moiety.
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Incorporation of the Chlorophenyl Group:
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Coupling of 3-chlorophenylpiperazine with the intermediate using alkylation or reductive amination.
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Reaction Conditions:
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Solvent: Ethanol or methanol.
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Catalyst: Acidic or basic catalysts, depending on the step.
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Temperature: Typically between 50–80°C for optimal yields.
Analytical Characterization
The compound can be characterized using advanced spectroscopic and analytical methods:
| Technique | Purpose | Key Observations |
|---|---|---|
| 1H-NMR | Identifies hydrogen environments | Peaks for aromatic protons, methyl groups |
| 13C-NMR | Determines carbon framework | Signals for carbonyl, aromatic carbons |
| FTIR | Functional group analysis | Peaks for C=O (chromenone) and C-Cl |
| Mass Spectrometry | Confirms molecular weight | Peak at m/z = 368 |
| X-ray Crystallography | Provides structural confirmation | Planarity of chromenone core observed |
Pharmacological Potential
Coumarin derivatives, including chromenones, are widely studied for their therapeutic properties. The incorporation of piperazine and chlorophenyl groups enhances their pharmacological profile:
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Anticancer Activity:
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Antimicrobial Effects:
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Neurological Applications:
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The piperazine moiety is commonly found in CNS-active drugs, suggesting potential as an anxiolytic or antidepressant.
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Applications in Research and Industry
This compound could serve as:
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A lead molecule for drug discovery programs targeting cancer or infectious diseases.
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A fluorescent probe due to the chromenone core's photophysical properties.
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A precursor for synthesizing more complex heterocyclic compounds.
Comparative Analysis with Related Compounds
To better understand its significance, the compound can be compared with structurally similar molecules:
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